

Physical and chemical properties of 4-Chloro-2,6-dimethylpyrimidine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Chloro-2,6-dimethylpyrimidine

Cat. No.: B189592

[Get Quote](#)

An In-depth Technical Guide to 4-Chloro-2,6-dimethylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **4-Chloro-2,6-dimethylpyrimidine**, a key intermediate in the synthesis of various biologically active molecules. This document details its structural characteristics, physicochemical parameters, reactivity, and spectral data, along with detailed experimental protocols for its synthesis.

Physical and Chemical Properties

4-Chloro-2,6-dimethylpyrimidine is a heterocyclic organic compound with a pyrimidine core structure. Its physical state at room temperature is typically a colorless to pale yellow solid, which may appear as a crystalline powder.

Table 1: Physical and Chemical Properties of **4-Chloro-2,6-dimethylpyrimidine**

Property	Value	Source
Molecular Formula	C ₆ H ₇ CIN ₂	[1]
Molecular Weight	142.58 g/mol	[1]
CAS Number	4472-45-1	[1]
Appearance	Clear, colorless liquid or solid	[2]
Melting Point	117-118 °C	American Elements
Boiling Point	197.5 °C at 760 mmHg	American Elements
pKa (Predicted)	1.19 ± 0.30	[2]

Solubility: **4-Chloro-2,6-dimethylpyrimidine** is generally soluble in organic solvents such as ethanol and acetone.[\[3\]](#) While it may have some solubility in water, it is considered to be sparingly soluble.[\[3\]](#) The solubility of pyrimidine derivatives typically increases with temperature.[\[4\]](#)

Stability and Storage: For optimal stability, **4-Chloro-2,6-dimethylpyrimidine** should be stored under an inert gas like nitrogen or argon at temperatures between 2-8°C.[\[2\]](#) It is sensitive to light and heat, and moisture can lead to disproportionation reactions.[\[5\]](#) While stable under acidic conditions, it may decompose in alkaline environments.[\[5\]](#)

Chemical Reactivity

The chemical reactivity of **4-Chloro-2,6-dimethylpyrimidine** is primarily dictated by the presence of the chlorine atom on the electron-deficient pyrimidine ring, making it susceptible to nucleophilic aromatic substitution reactions.

The chlorine atom at the 4-position is a good leaving group and can be readily displaced by various nucleophiles. This reactivity makes it a versatile building block in organic synthesis. For instance, it can react with amines, phenoxides, and thiophenoxides to yield the corresponding substituted pyrimidines.[\[6\]](#) The methyl groups on the pyrimidine ring are also 'active' and can participate in condensation reactions, such as aldol-type condensations with aldehydes, under appropriate conditions.[\[7\]](#)

Spectral Data

Detailed spectral analysis is crucial for the structural confirmation of **4-Chloro-2,6-dimethylpyrimidine**.

Mass Spectrometry: Mass spectrometry can confirm the molecular weight of the compound. For **4-chloro-2,6-dimethylpyrimidine**, the molecular ion peak (M^+) would be expected. In electrospray ionization (ESI) mass spectrometry, a protonated molecular ion peak ($[M+H]^+$) at an m/z of 143.1 has been observed.^[8] Under electron ionization (EI), fragmentation would likely involve the loss of the chlorine atom and cleavage of the methyl groups.

Infrared (IR) Spectroscopy: The IR spectrum of **4-Chloro-2,6-dimethylpyrimidine** would show characteristic absorption bands for the aromatic C-H, C=C, and C=N stretching vibrations, as well as the C-Cl stretch.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: The proton NMR spectrum is expected to show two distinct signals: a singlet for the proton on the pyrimidine ring and a singlet for the six protons of the two methyl groups.
- ^{13}C NMR: The carbon NMR spectrum would display signals for the four distinct carbon environments in the molecule: the two methyl carbons, the carbon atom of the C-H bond on the ring, and the three quaternary carbons of the pyrimidine ring.

While specific spectral data with peak assignments for **4-Chloro-2,6-dimethylpyrimidine** is not readily available in the public domain, the expected patterns are based on the known behavior of similar pyrimidine derivatives.^[9]

Experimental Protocols

Two primary methods for the synthesis of **4-Chloro-2,6-dimethylpyrimidine** are detailed below.

Method 1: Synthesis from Methyl Acetoacetate and Acetamidine Hydrochloride

This method involves the condensation of methyl acetoacetate and acetamidine hydrochloride followed by chlorination.

Experimental Workflow for Synthesis Method 1

Caption: Workflow for the synthesis of the precursor to **4-Chloro-2,6-dimethylpyrimidine**.

- Procedure:

- In a 3-liter three-necked flask, add 2 liters of methanol, 211 grams of methyl acetoacetate, and 138 grams of potassium hydroxide. This will cause an exothermic reaction.[10]
- Mechanically stir the mixture for approximately 1 hour.[10]
- Add 266 grams of acetamidine hydrochloride to the flask.[10]
- Heat the mixture to reflux and continue stirring overnight.[10]
- After the reaction is complete, cool the mixture to room temperature and filter.[10]
- The filtrate is then spin-dried to yield a yellow, cotton-shaped solid, which is the intermediate 4-hydroxy-2,6-dimethylpyrimidine.[10] This intermediate requires a subsequent chlorination step to yield the final product.

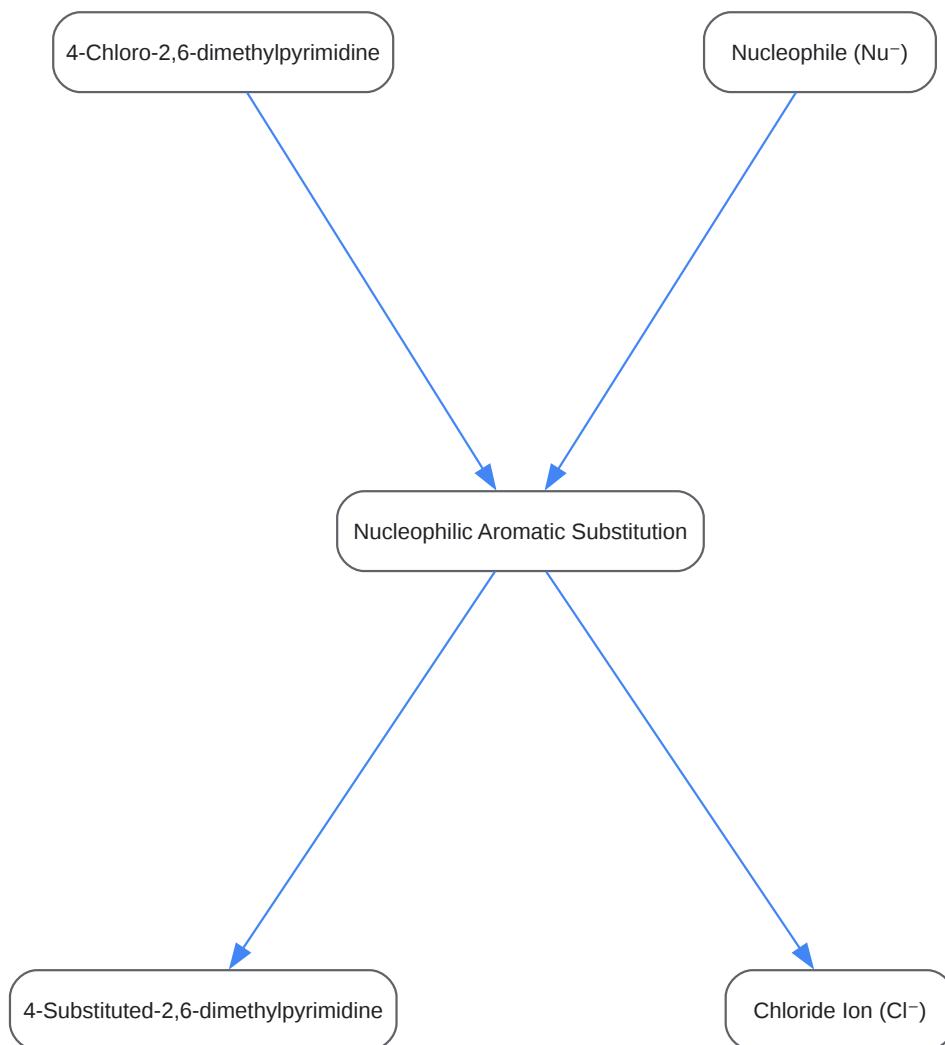
Method 2: Chlorination of 2,4-dimethyl-6-hydroxypyrimidine

This procedure details the chlorination of the pyrimidine precursor using phosphorus oxychloride (POCl_3).

Experimental Workflow for Synthesis Method 2

Caption: Workflow for the chlorination of 2,4-dimethyl-6-hydroxypyrimidine.

- Procedure:


- To a solution of 2,4-dimethyl-6-hydroxypyrimidine (1.0 mmol) in toluene (15 mL), add phosphorus trichloride (POCl_3 , 0.460 g, 3.0 mmol).[8]
- Stir the mixture for 3 hours under reflux conditions.[8]

- Upon completion of the reaction, remove the excess phosphorus trichloride by distillation under reduced pressure.[8]
- Quench the reaction by adding ice water (10 mL).[8]
- Adjust the pH of the reaction mixture to 9-10 using a sodium carbonate solution.[8]
- Extract the product with methyl tert-butyl ether (MTBE).[8]
- Dry the organic phase with anhydrous sodium sulfate and concentrate it under reduced pressure to remove the solvent, affording the target product, **4-chloro-2,6-dimethylpyrimidine**.[8] A yield of 82% has been reported for this method.[8]

Logical Relationships in Reactivity

The primary reactivity of **4-Chloro-2,6-dimethylpyrimidine** involves nucleophilic substitution at the C4 position.

Diagram of Nucleophilic Substitution

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 4-Chloro-2,6-dimethylpyrimidine | C6H7ClN2 | CID 3154199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-CHLORO-2,6-DIMETHYL PYRIMIDINE CAS#: 4472-45-1 [m.chemicalbook.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 5. 4-Chloro-2,6-diaminopyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 6. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. 4-CHLORO-2,6-DIMETHYL PYRIMIDINE | 4472-45-1 [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. CN103012278A - Synthesizing method of 4-chloro-2,6-dimethyl-pyrimidine - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Physical and chemical properties of 4-Chloro-2,6-dimethylpyrimidine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b189592#physical-and-chemical-properties-of-4-chloro-2-6-dimethylpyrimidine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com